Enhanced Lipophilicity Relative to 2-Chloroquinazoline Drives Distinct ADME Profiles
The computed octanol-water partition coefficient (XLogP3) for 2-Chloro-7-fluoroquinazoline is 2.6, compared to a LogP of approximately 2.28 for the non-fluorinated analog 2-chloroquinazoline [1]. This represents a measurable increase in lipophilicity due to the 7-fluoro substitution, which can influence membrane permeability, protein binding, and overall ADME properties in drug discovery programs.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | 2.6 (XLogP3) |
| Comparator Or Baseline | 2-Chloroquinazoline: 2.28 (LogP) |
| Quantified Difference | +0.32 log units |
| Conditions | Computed values using XLogP3 (PubChem) and vendor-reported LogP (BOC Sciences) |
Why This Matters
A higher logP value indicates increased lipophilicity, which is a critical parameter for predicting compound behavior in biological assays and can directly influence the success of lead optimization campaigns.
- [1] PubChem. (2025). Compound Summary for CID 21073978, 2-Chloro-7-fluoroquinazoline. National Center for Biotechnology Information. Retrieved April 15, 2026. View Source
